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Compound of Interest

Compound Name: 3-Bromo-2-butanone

Cat. No.: B1330396 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

3-Bromo-2-butanone (CAS No. 814-75-5), a key intermediate in various organic syntheses.

The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, offering valuable insights for compound identification,

characterization, and quality control in research and development settings.

Spectroscopic Data Summary
The spectroscopic data for 3-Bromo-2-butanone is summarized below. These tables provide a

quick reference for the key spectral features of the molecule.

¹H NMR (Proton NMR) Data
While a publicly available high-resolution spectrum with assigned chemical shifts and coupling

constants is not readily available in the conducted search, the expected proton environments

are as follows:
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Protons
Chemical Shift
(ppm)

Multiplicity Integration

CH₃ (adjacent to

C=O)
~2.4 Singlet 3H

CH (with Br) ~4.6 Quartet 1H

CH₃ (adjacent to

CHBr)
~1.8 Doublet 3H

Note: These are predicted values based on typical chemical shifts for similar functional groups.

Actual experimental values may vary.

¹³C NMR (Carbon NMR) Data
The carbon NMR spectrum of 3-Bromo-2-butanone is expected to show four distinct signals

corresponding to the four carbon atoms in the molecule.

Carbon Chemical Shift (ppm)

C=O (C2) ~200

CHBr (C3) ~45

CH₃ (C1, adjacent to C=O) ~28

CH₃ (C4, adjacent to CHBr) ~19

Note: These are predicted values based on typical chemical shifts for similar functional groups.

Actual experimental values may vary.

IR (Infrared) Spectroscopy Data
The IR spectrum of 3-Bromo-2-butanone would be characterized by the following key

absorption bands, indicative of its functional groups. The spectrum is typically acquired as a

neat liquid between salt plates (CAPILLARY CELL: NEAT)[1].
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Wavenumber (cm⁻¹) Intensity Assignment

~1715 Strong C=O (Ketone) stretch

2980-2850 Medium-Strong C-H (alkane) stretch

1450-1350 Medium C-H (alkane) bend

650-550 Medium-Strong C-Br stretch

MS (Mass Spectrometry) Data
Mass spectrometry data for 3-Bromo-2-butanone reveals a characteristic isotopic pattern for

bromine-containing compounds. The data presented here is from electron ionization (EI) mass

spectrometry[2][3].

m/z Relative Intensity (%) Ion Fragment

43 100 [CH₃CO]⁺ (Base Peak)

150 High [M]⁺ (Molecular Ion, ⁷⁹Br)

152 High [M+2]⁺ (Molecular Ion, ⁸¹Br)

71 Moderate [M - Br]⁺ or [C₄H₇O]⁺

107/109 Moderate [CH₃CHBr]⁺

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above.

NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of 3-Bromo-2-butanone.

Methodology:

Sample Preparation: A sample of 3-Bromo-2-butanone (liquid) is dissolved in a deuterated

solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The concentration is
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typically 5-25 mg/mL for ¹H NMR and 50-100 mg/mL for ¹³C NMR. Tetramethylsilane (TMS)

is added as an internal standard (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

Acquisition Parameters (¹H NMR):

Number of scans: 16-32

Relaxation delay: 1-2 seconds

Pulse width: 30-45 degrees

Spectral width: 0-12 ppm

Acquisition Parameters (¹³C NMR):

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

Relaxation delay: 2-5 seconds

Pulse width: 90 degrees

Spectral width: 0-220 ppm

Proton decoupling is employed to simplify the spectrum.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased,

and baseline corrected. Chemical shifts are referenced to TMS.

IR Spectroscopy
Objective: To obtain the infrared absorption spectrum of 3-Bromo-2-butanone.

Methodology:

Sample Preparation: As a liquid, 3-Bromo-2-butanone can be analyzed neat. A drop of the

neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates

to form a thin capillary film.
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Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Acquisition Parameters:

A background spectrum of the clean KBr/NaCl plates is first recorded.

The sample is then scanned, typically over the range of 4000-400 cm⁻¹.

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Mass Spectrometry
Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Methodology:

Sample Introduction: For a volatile liquid like 3-Bromo-2-butanone, direct injection or

infusion into the ion source is a common method. Alternatively, Gas Chromatography-Mass

Spectrometry (GC-MS) can be used for separation and analysis.

Ionization: Electron Ionization (EI) is typically used, with a standard electron energy of 70 eV.

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to

separate the ions based on their m/z ratio.

Detection: An electron multiplier detector records the abundance of each ion.

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion

intensity versus m/z.

Visualizations
The following diagrams illustrate key workflows and relationships in the spectroscopic analysis

of 3-Bromo-2-butanone.
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General workflow for the spectroscopic analysis of 3-Bromo-2-butanone.
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Proposed mass spectrometry fragmentation pathway for 3-Bromo-2-butanone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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